molecular formula C11H12 B154860 5-Phenyl-1-pentyne CAS No. 1823-14-9

5-Phenyl-1-pentyne

Cat. No. B154860
CAS RN: 1823-14-9
M. Wt: 144.21 g/mol
InChI Key: KOSORCNALVBYBP-UHFFFAOYSA-N
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Description

5-Phenyl-1-pentyne is a compound of interest in various chemical research areas due to its unique structure and reactivity. It serves as a substrate for cytochrome P450 enzymes and has been studied for its ability to inactivate these enzymes, particularly P450 2E1 and 2B1, through a mechanism-based inactivation process . The compound's structure allows it to participate in diverse chemical reactions, including cycloisomerization and polymerization, leading to the formation of complex organic molecules .

Synthesis Analysis

The synthesis of 5-Phenyl-1-pentyne and its derivatives has been explored through various methods. A base-catalyzed cycloisomerization of 5-cyano-pentyne derivatives has been developed to efficiently synthesize 3-cyano-4,5-dihydro-1H-pyrroles, showcasing the compound's versatility in forming heterocyclic structures . Additionally, the synthesis of pentenyl phenyl acrylic acid, a structural unit related to 5-Phenyl-1-pentyne, has been achieved with high stereoselectivity and yield through a five-step procedure involving a Wittig-Horner reaction and Sonogashira coupling .

Molecular Structure Analysis

The molecular structure of 5-Phenyl-1-pentyne has been examined through various spectroscopic techniques. Conformation-specific spectroscopy studies have identified multiple conformations of the molecule, providing insights into its structural flexibility . Gas electron diffraction studies have also revealed a conformational mixture in the gaseous state, further highlighting the dynamic nature of this molecule .

Chemical Reactions Analysis

5-Phenyl-1-pentyne participates in a range of chemical reactions. It has been used in the synthesis of pyrazolo[1,5-c]pyrimidines from acetylenic β-diketones, demonstrating its reactivity in the formation of nitrogen-containing heterocycles . The compound's reactivity has also been harnessed as an organocatalyst for Conia-ene carbocyclization reactions, showcasing its potential in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1-pentyne derivatives have been studied extensively. The crystal structure and electroconductivity of a liquid-crystalline polyacetylene derivative of 5-Phenyl-1-pentyne have been characterized, revealing a smectic hexagonal structure and high anisotropy of electroconductivity upon doping with iodine . The thermal properties of phosphaphenanthrene-containing poly(1-pentyne) derivatives have been evaluated, indicating excellent thermal stability and high char yield at elevated temperatures . Additionally, the crystal structure of a specific derivative has been determined, providing detailed information on its molecular arrangement .

Scientific Research Applications

Conformational Analysis

5-Phenyl-1-pentyne has been a subject of interest in conformation-specific spectroscopy. Studies combining methods such as resonance-enhanced-two-photon ionization, UV-UV hole-burning spectroscopy, and rotational band contour studies have uncovered the presence of multiple conformations for 5-phenyl-1-pentyne. The exploration of these conformations is crucial for understanding the chemical behavior and potential applications of the compound (Selby & Zwier, 2005).

Catalysis in Organic Synthesis

5-Phenyl-1-pentyne plays a role in catalysis, particularly in the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming cyclic structures. This catalytic activity is significant in the synthesis of complex organic molecules, which has implications in the development of pharmaceuticals and other industrial chemicals (Pouy et al., 2012).

Material Science

The compound's structural properties are of interest in material science. Studies involving X-ray diffraction have analyzed the crystal structures of compounds related to 5-phenyl-1-pentyne, contributing to the understanding of molecular packing and orientation in materials. Such insights are valuable for designing materials with specific optical or electrical properties (Liu et al., 2005).

Electroconductivity

In the realm of electronics, the structure and electroconductivity of polymers derived from 5-phenyl-1-pentyne have been investigated. The orientation of polymeric chains under stress and the resultant anisotropy of electroconductivity are critical parameters for materials used in electronic devices. The high anisotropy of electroconductivity observed in certain derivatives of 5-phenyl-1-pentyne makes it a compound of interest in the field of conductive polymers (Kuroda et al., 2002).

Liquid Crystal Research

The compound has also been studied for its relevance to liquid crystal research. The understanding of phase structures and transition behaviors of compounds related to 5-phenyl-1-pentyne is pivotal in the development of display technologies and other applications where liquid crystal properties are exploited (Liu et al., 2006).

Safety And Hazards

5-Phenyl-1-pentyne is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pent-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSORCNALVBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50171279
Record name 5-Phenyl-1-pentyne
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Phenyl-1-pentyne

CAS RN

1823-14-9
Record name 5-Phenyl-1-pentyne
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Record name 5-Phenyl-1-pentyne
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Record name 1823-14-9
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Record name 5-Phenyl-1-pentyne
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Record name 5-PHENYL-1-PENTYNE
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Synthesis routes and methods

Procedure details

The title compound was synthesized using 3-phenyl-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
ES Roberts, WL Alworth, PF Hollenberg - Archives of Biochemistry and …, 1998 - Elsevier
… P450 2E1 in a reconstituted system was 5-phenyl-1-pentyne. The inactivation of purified 2B1… During the incubation of P450 2E1 with 5-phenyl1-pentyne, the loss of P450 as determined …
Number of citations: 60 www.sciencedirect.com
TM Selby, TS Zwier - The Journal of Physical Chemistry A, 2005 - ACS Publications
… 4-Phenyl-1-butyne and 5-phenyl-1-pentyne were studied by a combination of methods … Three conformations of 5-phenyl-1-pentyne were observed in the expansion with their S 1 …
Number of citations: 15 pubs.acs.org
TM Selby, A Das, TS Zwier - 2005 - kb.osu.edu
… Three conformations of 5-phenyl-1-pentyne are observed in the expansion with their S$_{1} … favorably to the origin shifts of 5-phenyl-1-pentyne with the exception of one conformation. …
Number of citations: 3 kb.osu.edu
MB Genter, J Marlowe, JK Kerzee, N Dragin… - Biochemical and …, 2006 - Elsevier
… In addition, this study shows that inhibition of CYP2F2 by 5-phenyl-1-pentyne treatment decreases the respiratory tract toxicity of NP in both knockout strains of mice. This effect is …
Number of citations: 40 www.sciencedirect.com
NR Pillsbury, TS Zwier - The Journal of Physical Chemistry A, 2009 - ACS Publications
… In seeking to understand these trends, we have compared our SVL lifetimes for 5PPene with the corresponding measurements on its close analogue 5-phenyl-1-pentyne (5PPyne), …
Number of citations: 2 pubs.acs.org
WL Alworth, R Young-Sciame, SS Hecht - Carcinogenesis, 1993 - academic.oup.com
Arylalkynes such as 4-phenyl-1-butyne (PBY), 5-phenyl-1-pentyne (PPY) and 2-ethynylnaphthalene (2-EN) are suicide inhibitors of cytochrome P450 enzymes. Arylalkyl …
Number of citations: 16 academic.oup.com
S Shin, JH Lee, YK Jo, MT Nguyen, BK Park… - Journal of Industrial and …, 2019 - Elsevier
… All ligands; 3-phenyl-1-propyne (L 1 ), 4-phenyl-1-butyne (L 2 ), and 5-phenyl-1-pentyne (L 3 ), were purchased from Alfa Aeser and used as received. Metal molybdenum hexacarbonyl …
Number of citations: 12 www.sciencedirect.com
JB Morris - Toxicology, 2013 - Elsevier
… and mice treated with the cytochrome P450 inhibitor 5-phenyl-1-pentyne. In both sexes, URT … were significantly diminished by 5-phenyl-1-pentyne indicating inspired naphthalene vapor …
Number of citations: 12 www.sciencedirect.com
M Genter, J Marlowe, N Dragin, JK Kerzee… - Toxicological …, 2006 - hero.epa.gov
… alone, or following pretreatment with the CYP2F2 inhibitor 5-phenyl-1-pentyne. Neither Ahr(-/-) nor … On the other hand, CYP1A1-null mice treated with 5-phenyl-1-pentyne exhibited no …
Number of citations: 0 hero.epa.gov
T Green, A Toghill, JR Foster - Toxicology, 2001 - Elsevier
… Although both inhibitors could potentially have been used for this study, 5-phenyl-1-pentyne was selected based on the lower dose levels required (200 mg/kg) and a lack of overt …
Number of citations: 63 www.sciencedirect.com

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